V2 Receptor Binding Affinity and Selectivity Profile: M-0002 vs. Tolvaptan, Lixivaptan, Conivaptan & Mozavaptan
M-0002 (RWJ-351647) displaced [3H]-AVP from cloned human V2 and V1A receptors with Ki values of 1.0 nM and 24 nM, respectively, yielding a V2 selectivity ratio of 24:1 [1]. In contrast, the most widely prescribed V2 antagonist tolvaptan exhibits a Ki of 0.43 nM for V2 with a reported selectivity ratio of 29:1 over V1a [2]. Lixivaptan, while highly selective for V2 (Ki = 2.3 nM, 100-fold over V1a), is approximately 2.3-fold less potent than M-0002 at the V2 receptor [3]. The dual antagonist conivaptan binds V1A with higher affinity (Ki = 0.48 nM) than V2 (Ki = 3.04 nM), representing a fundamentally distinct pharmacological profile (selectivity ratio = 0.16) . Mozavaptan demonstrates markedly lower V2 affinity (Ki = 9.42 nM), being approximately 9.4-fold weaker than M-0002 [4]. M-0002 thus occupies a distinct pharmacological niche: it is more potent at V2 than lixivaptan and mozavaptan, while exhibiting less extreme V2 selectivity than lixivaptan (100:1) and a cleaner functional profile at V1B and oxytocin receptors compared to conivaptan [1].
| Evidence Dimension | V2 receptor binding affinity (Ki) and V1A/V2 selectivity |
|---|---|
| Target Compound Data | V2 Ki = 1.0 nM, V1A Ki = 24 nM (selectivity ratio = 24:1) |
| Comparator Or Baseline | Tolvaptan: V2 Ki = 0.43 nM, ratio = 29:1; Lixivaptan: V2 Ki = 2.3 nM, ratio = 100:1; Conivaptan: V2 Ki = 3.04 nM, V1A Ki = 0.48 nM, ratio = 0.16; Mozavaptan: V2 Ki = 9.42 nM, ratio ≈85:1 |
| Quantified Difference | M-0002 is 2.3-fold more potent at V2 than lixivaptan (1.0 vs 2.3 nM) and 9.4-fold more potent than mozavaptan (1.0 vs 9.42 nM). Its 24:1 selectivity ratio is comparable to tolvaptan (29:1) but substantially lower than lixivaptan (100:1). |
| Conditions | Radioligand displacement binding assays using cloned human V2 and V1A receptors expressed in HEK293 cells (M-0002 assay) [1]. Comparator Ki values are cross-referenced from peer-reviewed literature. |
Why This Matters
For research applications where a balanced V2 potency and a moderate selectivity window are required—for example, when complete ablation of V1A signaling is undesirable—M-0002 offers a pharmacological profile distinct from both highly selective agents (lixivaptan) and dual antagonists (conivaptan).
- [1] Gunnet JW, Wines P, Xiang M, et al. Characterization of RWJ-351647, a novel nonpeptide vasopressin V2 receptor antagonist. Clin Exp Pharmacol Physiol. 2006;33(4):320-6. View Source
- [2] Table 1: Tolvaptan vs. Conivaptan selectivity. Cancers (Basel). 2023;15(4):1197 (PMC9953859). View Source
- [3] Lixivaptan (VPA-985) product information: Ki = 2.3 nM for human V2; 100-fold selective over V1a. View Source
- [4] Mozavaptan hydrochloride product data: Ki = 9.42 nM in HeLa cells expressing human V2 receptor; ~85-fold selectivity versus V1. View Source
